Glycine, N-nitroso-N-phenyl-
Description
Significance of N-Nitroso Compounds in Chemical Biology and Toxicology
N-nitroso compounds are of significant interest in the fields of chemical biology and toxicology primarily due to their carcinogenic properties. ontosight.aigoogle.com Over 80% of the more than one hundred N-nitroso compounds tested have proven to be mutagenic in test systems and carcinogenic in a wide range of animal species, affecting various organs. scienceasia.org Some N-nitroso compounds are classified by the International Agency for Research on Cancer (IARC) as carcinogenic to humans. ontosight.ai Their carcinogenic mechanisms often involve metabolic activation to reactive intermediates that can alkylate DNA, leading to mutations and potentially initiating cancer. ontosight.ai
The study of N-nitroso compounds is crucial for understanding their formation, biological effects, and for developing strategies for risk assessment and management. ontosight.ai These compounds can be formed endogenously in the human body, for instance, in the acidic environment of the stomach from precursors like nitrite (B80452) and certain amines. researchgate.net They are also found in various environmental media, including some foods, tobacco smoke, and industrial settings. google.comscienceasia.org
Distinctive Research Focus on N-Nitrosated Amino Acid Derivatives
Within the broad class of N-nitroso compounds, N-nitrosated amino acid derivatives represent a specific and important area of research. These compounds are formed when the amino group of an amino acid is nitrosated. researchgate.net Research in this area is driven by the fact that amino acids are fundamental biological molecules, and their nitrosated derivatives can have unique biological properties.
Studies have investigated the mutagenicity of various N-nitrosated amino acid derivatives. For example, the N-nitroso derivatives of several D-fructose-L-amino acids were tested for mutagenicity, with some, like the glycine (B1666218) and serine compounds, showing a low but reproducible increase in mutations in certain bacterial strains. nih.gov The nitrosation of amino acids can lead to the formation of α-hydroxy acids, a reaction that has been characterized for many of the classical amino acids. researchgate.netcumhuriyet.edu.tr
The study of nitrosated amino acids is also relevant to understanding endogenous nitrosation processes. For instance, N-nitrosoproline (NPRO), being non-carcinogenic and excreted in urine, has been used as a biomarker to estimate the in vivo formation of N-nitroso compounds. dfg.de
Current Research Gaps and Future Perspectives for Glycine, N-nitroso-N-phenyl-
While research on N-nitroso compounds is extensive, specific knowledge regarding Glycine, N-nitroso-N-phenyl- is more limited. ontosight.ai Further studies are necessary to fully understand its biological effects and to develop effective risk assessment and management strategies. ontosight.ai
Future research could focus on several key areas:
Detailed Toxicological Profile: A comprehensive evaluation of the carcinogenic and mutagenic potential of Glycine, N-nitroso-N-phenyl- is needed to understand its specific health risks.
Metabolic Pathways: Investigating how this specific compound is metabolized in biological systems will provide insights into its mechanism of action and potential for detoxification or activation.
Biomarker Development: Identifying specific biomarkers of exposure to Glycine, N-nitroso-N-phenyl- would be valuable for monitoring human exposure and for epidemiological studies.
Comparative Studies: Comparing the biological activity of Glycine, N-nitroso-N-phenyl- with other N-nitrosated amino acid derivatives could help to elucidate structure-activity relationships.
The study of sydnones, which can be synthesized from N-nitroso derivatives of amino acids like N-nitroso-N-phenylglycine, represents another avenue of research with potential applications in medicinal chemistry due to their diverse biological activities. neliti.comjocpr.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(N-nitrosoanilino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c11-8(12)6-10(9-13)7-4-2-1-3-5-7/h1-5H,6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSEVGCXYIMMVIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC(=O)O)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70214359 | |
| Record name | Glycine, N-nitroso-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70214359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6415-68-5 | |
| Record name | Glycine, N-nitroso-N-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006415685 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycine, N-nitroso-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70214359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[nitroso(phenyl)amino]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Pathways and Chemical Reactivity of Glycine, N Nitroso N Phenyl
Classical and Contemporary Synthesis Methodologies for N-Nitroso-N-phenylglycine Precursors
The primary precursor for the synthesis of Glycine (B1666218), N-nitroso-N-phenyl- is N-phenylglycine. The crucial step in forming the target compound is the introduction of a nitroso group onto the nitrogen atom of N-phenylglycine.
Nitrosation of N-phenylglycine and its Derivatives
The classical and most common method for the synthesis of N-nitroso-N-phenylglycine involves the nitrosation of N-phenylglycine. neliti.comcdnsciencepub.comchegg.com This reaction is typically carried out by treating N-phenylglycine with a nitrosating agent, such as nitrous acid (HNO₂), which is generated in situ from the reaction of sodium nitrite (B80452) (NaNO₂) with a strong acid like hydrochloric acid (HCl). neliti.comresearchgate.net The reaction is generally performed at low temperatures, often below 0°C, to control the reaction rate and minimize side reactions. orgsyn.orgorgsyn.org
The general chemical equation for this reaction is: C₆H₅NHCH₂COOH + NaNO₂ + HCl → C₆H₅N(NO)CH₂COOH + NaCl + H₂O
The process involves suspending N-phenylglycine in water and cooling it in an ice-salt bath. orgsyn.orgorgsyn.org A solution of sodium nitrite is then added dropwise while maintaining the low temperature. orgsyn.orgorgsyn.org After the addition is complete, the solution is acidified to precipitate the N-nitroso-N-phenylglycine, which can then be collected by filtration. orgsyn.org
Methodological Advancements in N-Nitrosation Reactions
While the classical acid-catalyzed nitrosation is effective, advancements have been made to improve yields, reduce reaction times, and accommodate acid-sensitive substrates. One notable advancement is the use of alternative nitrosating agents in neutral or less acidic conditions. For instance, isoamyl nitrite (IAN) in dimethoxyethane (DME) has been successfully used for the N-nitrosation of N-phenylglycine at room temperature, which is particularly advantageous for substrates that are sensitive to strong acids. neliti.comijcrt.org
Other powerful nitrosating agents that can be used for secondary amides, which are generally less reactive, include dinitrogen trioxide (N₂O₃), dinitrogen tetroxide (N₂O₄), nitrosyl halides (e.g., NOCl), and nitrosonium salts (e.g., NOBF₄). nih.gov Dinitrogen trioxide, in particular, is an efficient and powerful nitrosating agent with high atom economy. uliege.beresearchgate.net Recent developments have focused on the on-demand generation of anhydrous N₂O₃ solutions for use in both batch and flow reactions, offering better control and safety. researchgate.net The use of p-toluenesulfonic acid with sodium nitrite has also been explored as a new, mild, and efficient nitrosating system for secondary amines. jchr.org
| Reagent/Method | Conditions | Advantages |
| Sodium Nitrite / HCl | Aqueous, <0°C | Classical, well-established |
| Isoamyl Nitrite (IAN) | Dimethoxyethane (DME), Room Temp. | Neutral conditions, for acid-sensitive substrates |
| Dinitrogen Trioxide (N₂O₃) | Anhydrous, Flow/Batch | High efficiency, atom economy, controlled generation |
| p-Toluenesulfonic acid / Sodium Nitrite | Dichloromethane (B109758), Room Temp. | Mild, efficient for secondary amines |
Mechanistic Investigations of Glycine, N-nitroso-N-phenyl- Transformations
N-nitroso-N-phenylglycine undergoes several important chemical transformations, which have been the subject of detailed mechanistic studies. These include cyclodehydration to form sydnones, photochemical rearrangements, and oxidative decarboxylation pathways.
Cyclodehydration Reactions and Sydnone Formation from N-Nitroso-N-phenylglycine
The most significant reaction of N-nitroso-N-phenylglycine is its cyclodehydration to form 3-phenylsydnone (B89390), a mesoionic heterocyclic compound. neliti.comorgsyn.orgwikipedia.org This reaction is typically achieved by heating N-nitroso-N-phenylglycine in a dehydrating agent, most commonly acetic anhydride (B1165640). neliti.comorgsyn.orgijcrt.orgwikipedia.orgdigitellinc.com The mechanism is believed to involve the formation of a mixed anhydride intermediate, which then cyclizes upon heating. thieme-connect.de
The reaction with acetic anhydride is often carried out by heating the mixture in a boiling water bath. orgsyn.orgorgsyn.org Upon cooling and pouring into water, the 3-phenylsydnone precipitates as a crystalline solid. orgsyn.orgorgsyn.org
| Dehydrating Agent | Conditions | Yield | Reference |
| Acetic Anhydride | Boiling water bath, 1.5 hours | 83-84% | orgsyn.org |
| Trifluoroacetic Anhydride (TFAA) | Dry Ether, -5°C | High | ijcrt.orgthieme-connect.de |
| Thionyl Chloride | Dry Ether, Room Temp. | 28% | neliti.comresearchgate.net |
| Thionyl Chloride / Pyridine | Dioxane, Cold | 75% | neliti.comresearchgate.net |
Other dehydrating agents have also been employed to improve reaction rates and yields. Trifluoroacetic anhydride (TFAA) is a more powerful dehydrating agent than acetic anhydride and can effect cyclization at or below room temperature. ijcrt.orgthieme-connect.de Thionyl chloride, both in ether and in a mixture of dioxane and pyridine, has also been used, with the latter conditions providing a significantly improved yield. neliti.comresearchgate.net
Photochemical Rearrangements and Oxidative Decarboxylation Pathways
N-nitroso-N-phenylglycine exhibits interesting photochemical reactivity. When irradiated with UV light in a methanol (B129727) solution, it undergoes photolytic rearrangement with concurrent decarboxylation. cdnsciencepub.com This process is believed to proceed through an intramolecularly hydrogen-bonded species. cdnsciencepub.com The photolysis leads to the disappearance of the characteristic UV absorption of the nitrosamino group around 370 nm. cdnsciencepub.com In contrast to thermal decarboxylation which can lead to the corresponding nitrosamine (B1359907), the photochemical pathway often results in the formation of amidoximes. cdnsciencepub.com It has been noted that N-nitroso-N-phenylglycine decomposes at its melting point to produce carbon dioxide and N-nitroso-N-methylaniline. cdnsciencepub.com
The photolability of N-nitroso α-amino acids is attributed to the presence of an intramolecular association between the nitrosamino and carboxyl groups through hydrogen bonding. cdnsciencepub.com The photolysis is generally efficient in solution or even in the solid state without the need for an external acid catalyst. cdnsciencepub.com
Interactions with Biological and Chemical Catalysts
The transformation of N-nitroso-N-phenylglycine and its precursors can be influenced by catalysts. For instance, the synthesis of sydnones from N-nitroso compounds can be catalyzed. Triphenylphosphine oxide has been shown to catalyze the dehydrative condensation of N-nitroso-N-benzylglycine with oxalyl chloride, although the reaction is sensitive to moisture. scholaris.ca
In a biological context, enzymes like horseradish peroxidase (HRP) can catalyze the oxidative and nonoxidative decarboxylation of N-alkyl-N-phenylglycine derivatives. nih.gov While this specific study did not use N-nitroso-N-phenylglycine, it highlights the potential for enzymatic transformations of related structures. The reaction of N-alkyl-N-phenylglycines with HRP and hydrogen peroxide leads to both oxidative decarboxylation to form a secondary aniline (B41778) and a nonoxidative decarboxylation to yield a tertiary aniline. nih.gov
Molecular Mechanisms of Biological Activity of Glycine, N Nitroso N Phenyl and Analogous N Nitroso Amino Acids
Genotoxic Mechanisms and DNA Adduct Formation
The genotoxicity of N-nitroso compounds, including Glycine (B1666218), N-nitroso-N-phenyl-, is intrinsically linked to their ability to chemically modify the structure of DNA. This process, known as DNA adduct formation, can lead to mutations and initiate the process of carcinogenesis. ontosight.aiontosight.ai The formation of these adducts is not a direct action of the parent N-nitroso compound but rather the result of its metabolic activation into highly reactive electrophilic intermediates.
Alkylation of Nucleic Acids by Reactive Intermediates
N-nitroso compounds are precursors to potent alkylating agents that can transfer alkyl groups to nucleophilic sites on DNA bases. researchgate.netnih.gov This alkylation is a critical step in the mutagenic and carcinogenic activity of these compounds. nih.gov The process begins with the metabolic activation of the N-nitroso compound, often through enzymatic hydroxylation, which leads to the formation of unstable intermediates. nih.govacs.org These intermediates can then decompose to generate highly reactive electrophilic species, such as diazonium ions or carbenium ions. acs.orgfrontiersin.org These electrophiles readily attack the electron-rich centers in nucleic acids, primarily the nitrogen and oxygen atoms of the purine (B94841) and pyrimidine (B1678525) bases. oup.comnih.gov
The specific sites of alkylation on the DNA bases can vary, but key targets include the O6-position of guanine (B1146940), the N7-position of guanine, and the O4-position of thymine. oup.comnih.gov Alkylation at the O6-position of guanine is considered a particularly crucial event in initiating carcinogenesis due to its high mutagenic potential. nih.gov The formation of these DNA adducts disrupts the normal base pairing during DNA replication, leading to misincorporation of nucleotides and ultimately resulting in permanent mutations in the genetic code. researchgate.net
Formation of Specific DNA Adducts (e.g., O6-Carboxymethylguanine)
A significant DNA adduct formed from the metabolic activity of N-nitroso amino acids, including nitrosated glycine derivatives, is O6-carboxymethylguanine (O6-CMG). researchgate.netoup.comdfg.de The formation of O6-CMG has been observed in DNA from human colon tissue and its presence has been associated with diets high in red and processed meats, which can lead to endogenous formation of N-nitroso compounds. researchgate.netnih.gov
The generation of O6-CMG is a result of the reaction of DNA with a carboxymethylating agent derived from the nitrosated amino acid. dfg.de For instance, nitrosated glycine can give rise to a reactive species that transfers a carboxymethyl group to the O6 position of guanine. oup.commdpi.com This adduct is structurally similar to the well-studied O6-methylguanine (O6-MeG), another potent mutagenic lesion. researchgate.netoup.com Like O6-MeG, O6-CMG can cause mispairing during DNA replication, leading to G-to-A transition mutations. researchgate.net The formation of both O6-CMG and O6-MeG has been demonstrated in vitro from the reaction of glycine and nitric oxide. oup.com The presence of O6-CMG in human DNA, and its link to dietary factors, suggests its potential role as a causative factor in colorectal cancer. nih.gov
Metabolic Activation and Deactivation Pathways
The biological activity of N-nitroso compounds is highly dependent on their metabolic fate within an organism. These compounds can undergo activation to become potent carcinogens or be detoxified through various deactivation pathways.
Cytochrome P450-Mediated α-Hydroxylation in N-Nitroso Compounds
A critical step in the metabolic activation of many N-nitrosamines is α-hydroxylation, a reaction catalyzed by cytochrome P450 (CYP) enzymes. oup.comacs.orgacs.org This enzymatic process involves the hydroxylation of the carbon atom adjacent (in the α-position) to the N-nitroso group. oup.comacs.orgacs.org The resulting α-hydroxynitrosamine is an unstable intermediate that can spontaneously decompose. nih.gov
Different CYP isozymes can exhibit varying efficiencies in metabolizing different N-nitroso compounds. oup.com For example, in rats, CYP2A3 is an effective catalyst for the α-hydroxylation of the esophageal carcinogen N-nitrosopiperidine (NPIP), but is less efficient with the liver carcinogen N-nitrosopyrrolidine (NPYR). oup.com This differential metabolism by CYP enzymes can contribute to the tissue-specific carcinogenicity of various nitrosamines. oup.com The α-hydroxylation pathway is considered the key activation step leading to the formation of DNA-reactive species and subsequent carcinogenesis for many N-nitroso compounds. oup.comacs.org
Role of Diazonium Species and Other Electrophilic Intermediates
Following α-hydroxylation, the unstable α-hydroxynitrosamine undergoes further transformation to generate highly reactive electrophilic intermediates. acs.orgacs.org The decomposition of the α-hydroxynitrosamine leads to the formation of a diazonium ion. acs.orgacs.org This diazonium species is a potent alkylating agent that can readily react with cellular macromolecules, most importantly DNA. acs.orgmdpi.com
The diazonium ion can transfer an alkyl group to nucleophilic sites on DNA bases, leading to the formation of DNA adducts. mdpi.com In addition to diazonium ions, other electrophilic intermediates can also be formed from N-nitroso compounds. nih.gov The specific nature of the reactive intermediate can depend on the structure of the parent N-nitroso compound. frontiersin.org For instance, nitrosated glycine can lead to the formation of diazoacetate, another reactive species capable of alkylating DNA. mdpi.com These electrophilic intermediates are the ultimate carcinogenic species derived from N-nitroso compounds, responsible for the initial DNA damage that can lead to mutations and cancer. ontosight.aiacs.org
Mutagenicity and Carcinogenicity Induction in Experimental Models
Numerous studies in experimental models have demonstrated the mutagenic and carcinogenic properties of N-nitroso compounds. ontosight.ainih.govnih.gov However, the relationship between mutagenicity and carcinogenicity is not always straightforward. nih.gov
While many carcinogenic N-nitroso compounds are also mutagenic in bacterial assays like the Ames test, there are exceptions. nih.govscilit.com Some N-nitroso compounds are carcinogenic but not mutagenic in these systems, and vice versa. nih.gov This discrepancy can be attributed to the complexities of metabolic activation, as the enzymes present in the in vitro test systems may not fully replicate the metabolic pathways that occur in a whole animal. nih.gov
Despite these complexities, a large body of evidence from animal studies has established the carcinogenic potential of a wide range of N-nitroso compounds, including those structurally analogous to Glycine, N-nitroso-N-phenyl-. ontosight.ainih.gov These compounds have been shown to induce tumors in various organs in different animal species. nih.gov The organ specificity of carcinogenesis can be influenced by factors such as the chemical structure of the N-nitroso compound and the route and level of exposure. nih.gov The induction of mutations, as a consequence of DNA adduct formation, is considered a critical initiating event in the carcinogenic process of these compounds. ontosight.ai
Table of Research Findings on N-Nitroso Compounds
| Compound/Class | Key Finding | Experimental System | Reference(s) |
|---|---|---|---|
| N-nitroso compounds | Classified as potential human carcinogens by IARC. | General | ontosight.ai |
| N-nitroso-N-phenylglycine | Potential carcinogenic properties. | General | ontosight.ai |
| Nitrosated glycine derivatives | Form O6-carboxymethylguanine (O6-CMG) in DNA. | In vitro, Human colon tissue | researchgate.netoup.comdfg.de |
| N-nitrosopiperidine (NPIP) | Potent esophageal carcinogen in rats. | Rats | oup.com |
| N-nitrosopyrrolidine (NPYR) | Induces liver tumors in rats. | Rats | oup.com |
| N-nitroso propranolol (B1214883) (NNP) | Mutagenic and genotoxic in bacterial and human cell assays. | Ames test, Human lymphoblastoid TK6 cells | nih.gov |
Table of Chemical Compounds Mentioned
| Compound Name |
|---|
| Glycine, N-nitroso-N-phenyl- |
| O6-Carboxymethylguanine |
| O6-methylguanine |
| N-nitrosopiperidine |
| N-nitrosopyrrolidine |
| Diazoacetate |
| N-nitroso propranolol |
| N-nitrosodimethylamine |
| N-nitrososarcosine |
| 3-(methylnitrosamino)propionic acid |
| N-nitrosoglycocholic acid |
| N-nitrosotaurocholic acid |
| Azaserine |
| Temozolomide |
| N-methyl-N'-nitro-N-nitrosoguanidine |
| N-methyl-N-nitrosourea |
| Phenylglycine |
| N-Phenylglycine |
| N-nitroso-N-phenyl-glycine Anilide |
| Alpha-N-Nitroso-D-fructose-L-glycine |
| N-Nitroso-N-methylaniline |
| 2-nitroso-methylaminopyridine |
| N-nitroso-N-methyl-3-aminopyridine |
| 4-nitroso-methylaminopyridine |
| N-nitroso varenicline |
| N-nitroso-N-methyl-n-pentylamine |
| N-nitrosobis(2-hydroxypropyl)amine |
| N-nitrosodiethylamine |
| N-nitrosoethylmethylamine |
In Vitro Mutagenicity Assays (e.g., Ames Test with Salmonella typhimurium)
The mutagenic potential of N-nitroso compounds, including N-nitroso amino acids, is frequently evaluated using in vitro assays, with the bacterial reverse mutation assay, commonly known as the Ames test, being a primary method. cabidigitallibrary.orgnih.gov This test utilizes various strains of bacteria, such as Salmonella typhimurium and Escherichia coli, to detect point mutations caused by a chemical. cabidigitallibrary.org The assay's sensitivity for N-nitrosamines can be influenced by several experimental parameters. ontosight.ai
For many N-nitrosamines, metabolic activation is a prerequisite for their mutagenic activity. cabidigitallibrary.org This is typically achieved in the Ames test by incorporating a mammalian post-mitochondrial fraction (S9) from the liver, which contains metabolic enzymes. ontosight.ai Studies have shown that both rat and hamster liver S9 fractions are effective for this purpose. cabidigitallibrary.org The choice of S9 species and concentration can impact the detection of mutagenicity; for instance, some nitrosamines that are negative with rat S9 show positive results with hamster S9. nih.gov Enhanced Ames test protocols for nitrosamines now often recommend using 30% S9 from both rat and hamster liver to maximize sensitivity. nih.govcdnsciencepub.com
The methodology of the test, such as the pre-incubation method versus the plate incorporation method, can also affect outcomes. The pre-incubation method, with an incubation time of around 30 minutes, is generally recommended for N-nitrosamines. ontosight.ainih.gov The selection of bacterial strains is also critical. Base-substitution sensitive strains like S. typhimurium TA100 and TA1535, and E. coli strain WP2uvrA(pKM101) have been identified as particularly sensitive for detecting the mutagenicity of certain N-nitrosamines. ontosight.ai
Table 1: Mutagenicity of N-Nitroso Amino Acid Derivatives in the Ames Test
| Compound | Bacterial Strains | Metabolic Activation (S9) | Result | Reference |
|---|---|---|---|---|
| N-(N-Acetyl-L-prolyl)-N-nitrosoglycine (APNG) | S. typhimurium TA1535, TA100, TA102 | With and Without | Positive (Direct-acting mutagen) | dfg.de |
| N-(N-acetylvalyl)-N-nitrosoglycine (AVNG) | S. typhimurium TA1535, TA100, TA102 | With and Without | Positive (Direct-acting mutagen) | dfg.de |
Comparative Carcinogenesis Studies of N-Nitroso Amino Acid Derivatives
N-nitroso compounds are a well-established class of carcinogens, with a significant majority of those tested demonstrating carcinogenicity in a wide range of animal species. ontosight.aiscienceasia.org The International Agency for Research on Cancer (IARC) has classified some N-nitroso compounds as carcinogenic to humans. ontosight.aiontosight.ai The carcinogenic mechanism is often linked to their ability to form DNA adducts following metabolic activation, leading to genetic mutations. ontosight.ai While specific carcinogenicity studies on Glycine, N-nitroso-N-phenyl- are limited, its classification as a potential carcinogen (H350) by the Globally Harmonized System (GHS) is noted. nih.gov The carcinogenic potential of this class of compounds is further elucidated through studies on its analogs.
Comparative studies on different N-nitroso compounds reveal variations in their carcinogenic potency and target organ specificity. nih.gov For instance, a study comparing N-nitrosobis(2-oxopropyl)amine, N-nitrosobis(2-hydroxypropyl)amine, N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine, and N-nitroso-2,6-dimethylmorpholine in Syrian hamsters showed that all four compounds induced tumors of the pancreatic duct and lungs, but with varying incidences. nih.gov N-nitrosobis(2-oxopropyl)amine was identified as the most potent carcinogen among the four, also inducing hepatocellular and cholangiocellular neoplasms, which were not seen with the other two compounds. nih.gov
Research has identified several other N-nitrosamino acids as carcinogenic. N-nitrososarcosine has been shown to induce liver carcinoma in newborn mice and esophageal tumors in rats. acs.org Furthermore, 3-(methylnitrosamino)propionic acid (MNPA) induces lung tumors in mice, and 4-(methylnitrosamino)butyric acid (MNBA) causes bladder cancer in rats. acs.org These findings highlight the diverse organ-specific carcinogenic effects of N-nitroso amino acid derivatives.
The structural features of N-nitroso amino acids can influence their carcinogenic potential. Most N-nitroso-amino acids and their esters are considered to have reduced or even abrogated mutagenicity/carcinogenicity compared to other nitrosamines. europa.eu However, some nitrosated glycine derivatives, such as N-nitrosoglycocholic acid, have been suggested to form DNA adducts like O6-carboxymethylguanine and O6-methylguanine, which are lesions associated with carcinogenesis. dfg.de
Table 2: Carcinogenic Effects of Selected N-Nitroso Amino Acid Derivatives in Animal Studies
| Compound | Animal Model | Primary Target Organ(s) | Reference |
|---|---|---|---|
| N-Nitrososarcosine (NSAR) | Newborn Mice, Rats | Liver, Esophagus | acs.org |
| 3-(Methylnitrosamino)propionic acid (MNPA) | A/J Mice | Lung | acs.org |
| 4-(Methylnitrosamino)butyric acid (MNBA) | F344 Rats | Bladder | acs.org |
| N-Nitrosobis(2-oxopropyl)amine | Syrian Hamsters | Pancreatic duct, Lung, Liver | nih.gov |
| N-Nitrosobis(2-hydroxypropyl)amine | Syrian Hamsters | Pancreatic duct, Lung | nih.gov |
Quantitative Structure Activity Relationship Qsar and Structural Correlates of N Nitroso Compound Carcinogenicity
Computational Approaches for Carcinogenic Potential Prediction
The prediction of the carcinogenic potential of N-nitroso compounds like Glycine (B1666218), N-nitroso-N-phenyl- relies heavily on sophisticated computational models that analyze molecular features to forecast toxicity. nih.govresearchgate.net These approaches are critical for risk assessment, especially for novel or less-studied compounds. sciforum.net
Machine learning and pattern recognition algorithms are powerful tools for classifying N-nitroso compounds based on their carcinogenic properties. biorxiv.org Methods such as Support Vector Machines (SVM), Artificial Neural Networks (ANN), and k-Nearest Neighbor (kNN) are trained on large datasets of N-nitroso compounds with known carcinogenicity data. biorxiv.orgmdpi.com
For instance, a study utilizing SVM to classify a dataset of 148 N-nitroso compounds achieved a total accuracy of 95.2%. nih.govacs.org These models use molecular descriptors as inputs to learn the complex relationships between chemical structure and carcinogenicity. nih.gov For Glycine, N-nitroso-N-phenyl-, its structural features would be encoded as a series of descriptors. The trained model would then classify the compound as either carcinogenic or non-carcinogenic with a certain probability. researchgate.netbiorxiv.org
The performance of these classification models is rigorously evaluated using both internal and external validation techniques to ensure their predictive power. mdpi.com The classification results depend on the specific algorithm and the molecular fingerprints or descriptors used. mdpi.comdntb.gov.ua
Table 1: Performance of Different Machine Learning Models in N-Nitroso Compound Classification This table is illustrative, based on general findings for the N-nitroso class.
| Machine Learning Method | Fingerprint/Descriptor | Accuracy (Test Set) | Reference |
| Support Vector Machine (SVM) | Structural Descriptors | 95.2% | nih.govacs.org |
| Artificial Neural Network (ANN) | MACCS Keys | 79.2% (CA) | mdpi.com |
| Linear Discriminant Analysis (LDA) | Structural Descriptors | 89.8% | nih.govacs.org |
| Random Forest (RF) | Molecular Descriptors | ~70% | biorxiv.org |
Quantum Chemical Descriptors and Their Relationship to Toxicity
Quantum chemical descriptors provide detailed information about the electronic properties of a molecule, which are fundamental to its reactivity and, consequently, its toxicity. nih.govacs.org These descriptors are calculated using quantum mechanics and are crucial inputs for robust QSAR models. mdpi.comchemrxiv.org
Key quantum chemical descriptors for N-nitroso compounds include:
Ionization Potential (IP): Related to the energy of the highest occupied molecular orbital (E_HOMO), the IP is a measure of a molecule's ability to donate an electron. mdpi.com A lower ionization potential can indicate greater ease of metabolic activation, a critical step in the carcinogenicity of many N-nitroso compounds. mdpi.comnih.gov
Polarizability: This descriptor relates to how easily the electron cloud of a molecule can be distorted. It is a significant factor affecting the acute oral toxicity of N-nitroso compounds. mdpi.comnih.gov
Energy of the Lowest Unoccupied Molecular Orbital (E_LUMO): This descriptor is related to a molecule's electron affinity and its ability to act as an electrophile.
For Glycine, N-nitroso-N-phenyl-, these descriptors would be calculated from its optimized 3D structure. The values would then be used in QSAR equations to predict its toxic potential. Studies have shown that the acute oral toxicity of N-nitroso compounds is strongly dependent on properties like polarizability and ionization potential. mdpi.comnih.gov Quantum mechanical approaches have been used to develop models that can distinguish N-nitroso compounds into different potency categories with high accuracy (e.g., 77% in external testing). nih.govacs.orgresearchgate.net
Formation Pathways and Environmental/biological Occurrence of N Nitroso Precursors and Compounds
Endogenous Formation of N-Nitroso Compounds in Biological Systems
Endogenous nitrosation refers to the formation of N-nitroso compounds within the body from ingested precursors. dfg.de This in vivo synthesis is a significant contributor to the total NOC burden in humans and can occur in various locations, particularly those with specific physiological conditions that favor nitrosation chemistry. nih.govnih.gov
The acidic environment of the stomach provides ideal conditions for the chemical formation of N-nitroso compounds. nih.govresearchgate.net This process, known as gastric nitrosation, involves the reaction of dietary nitrite (B80452) with nitrosatable precursors like amines and amides, which are abundant in the diet. nih.govnih.gov
Dietary nitrate, found primarily in vegetables, can be reduced to nitrite by bacteria in the oral cavity and digestive tract. nih.govnih.gov This nitrite, along with nitrite consumed directly from sources like cured meats, becomes a key reactant in the stomach. mdpi.com The low pH of the stomach acidifies nitrite to form nitrous acid, which is a potent nitrosating agent. dfg.deyoutube.com The rate of this reaction is influenced by the basicity of the amine precursor; weakly basic amines are nitrosated orders of magnitude faster than strongly basic ones at a given acidic pH. dfg.de
The diet contains a wide array of precursor compounds, including amino acids, peptides, and ureas, which can be nitrosated in the gastrointestinal tract to form potentially carcinogenic NOCs. nih.gov Evidence suggests that nitrosated glycine (B1666218) derivatives, such as N-nitrosoglycocholic acid, can form DNA adducts like O6-carboxymethylguanine. dfg.de
The human microbiota, residing in the oral cavity and the gut, plays a crucial role in the endogenous formation of N-nitroso compounds. frontiersin.orgnih.gov Oral bacteria possess nitrate reductase enzymes that efficiently convert dietary nitrate into nitrite, which is then swallowed with saliva, contributing to the pool of nitrosating agents in the stomach. nih.govnih.govnih.gov Gut microorganisms can also contribute to nitrosation processes through various metabolic pathways. environcj.inacs.org
Chronic inflammatory conditions can also significantly enhance endogenous nitrosation. nih.gov During inflammation, activated macrophages and other immune cells produce nitric oxide (NO) via the nitric oxide synthase enzyme pathway. nih.govnih.gov This overproduction of NO can lead to the formation of various reactive nitrogen species (RNS) and nitrosating agents, thereby increasing the risk of NOC formation at sites of inflammation. nih.govnih.gov This mechanism links chronic infections and inflammatory diseases to an increased potential for endogenous synthesis of carcinogenic N-nitroso compounds. nih.govnih.gov
Exogenous Sources and Exposure Pathways relevant to N-Nitroso Amino Acids
Exogenous exposure refers to the intake of preformed N-nitroso compounds from the environment. nih.gov These compounds have been detected in a variety of sources, including food, consumer products, and industrial environments. delaware.govnih.gov
Diet is considered a major source of exogenous exposure to N-nitroso compounds. nih.govsemanticscholar.org Preformed N-nitrosamines are found in a range of food products, often as a result of processing and preservation methods. nih.gov
Foods treated with nitrites, such as cured and processed meats (e.g., bacon, ham, sausages), are significant sources. acs.orgdelaware.govnih.govwho.int Other food items that may contain N-nitroso compounds include smoked or salted fish, certain cheeses, and alcoholic beverages like beer. acs.orgdelaware.govnih.gov N-nitrosodimethylamine (NDMA) is one of the most common nitrosamines found in foods. nih.govmdpi.com
| Source Category | Examples | Relevant Compounds | Reference |
|---|---|---|---|
| Processed/Cured Meats | Bacon, ham, sausages, luncheon meats | Nitrites, NDMA, NPIP, NPYR | acs.orgdelaware.govnih.gov |
| Smoked/Salted Fish | - | NDMA | nih.govnih.gov |
| Dairy Products | Some cheeses | N-nitroso compounds | delaware.gov |
| Beverages | Beer | NDMA | acs.orgdelaware.gov |
| Vegetables | Lettuce, spinach, beetroot, cabbage | Nitrates (precursors) | nih.govnih.govacs.org |
Occupational exposure to N-nitroso compounds can occur in several industries. nih.gov The rubber and tire industry is a well-documented source of exposure, where various nitrosamines can form from accelerators and other additives used during the vulcanization process. osha.govnih.govresearchgate.net N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA) have been detected in these settings. osha.gov
N-nitroso compounds have also been found as contaminants in other products. Low levels have been detected in cosmetics, toiletries like shampoos, and pesticides. delaware.govmdpi.com More recently, the presence of nitrosamine (B1359907) impurities in pharmaceutical drugs has become a significant concern, leading to recalls of several medications. semanticscholar.orgnih.gov These impurities can form during the synthesis of the active pharmaceutical ingredient or during storage of the final drug product. researchgate.netnih.gov General environmental contamination can also lead to exposure through air and water. delaware.govwho.int
| Source Category | Specific Examples | Relevant Compounds | Reference |
|---|---|---|---|
| Rubber and Tire Industry | Manufacturing plants (mixing, curing) | NDMA, NDEA, NMOR, NDPhA | osha.govresearchgate.net |
| Pharmaceuticals | Contamination in APIs and drug products (e.g., Valsartan, Ranitidine) | NDMA, NDEA | researchgate.netnih.gov |
| Cosmetics and Toiletries | Shampoos, cleansers, lotions | NDELA, NDMA | delaware.govmdpi.com |
| Metalworking/Foundries | Use of amine-catalyzed processes | NDMA, NDEA | osha.gov |
| Pesticide Manufacturing | - | N-nitroso compounds | delaware.gov |
Biomarkers for In Vivo Nitrosation Assessment
To quantify an individual's exposure to endogenously formed N-nitroso compounds, researchers rely on specific biomarkers. youtube.com These biomarkers are measurable indicators that reflect the extent of in vivo nitrosation. researchgate.net
Other approaches to assess exposure to reactive nitrogen species include measuring nitrated proteins, such as nitrated albumin in the plasma, which serves as a footprint for their formation in vivo. nih.gov A more recent method involves measuring the urinary excretion of 3-nitro-4-hydroxyphenylacetic acid (NHPA), a metabolite formed from the nitration of a circulating compound, to provide a dynamic assessment of reactive nitrogen species formation. nih.gov The detection of specific DNA adducts can also serve as a biomarker of exposure and potential harm. dfg.de
Computational Chemistry and in Silico Studies of N Nitroso N Phenylglycine Analogs
Molecular Docking and Dynamics Simulations for Receptor Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational methods used to predict and analyze the interaction between a small molecule (ligand), such as an N-Nitroso-N-phenylglycine analog, and a biological macromolecule (receptor), typically a protein. ijnc.irnih.gov These techniques are fundamental in drug discovery and toxicology for understanding how a compound might exert its effects within a biological system. ijnc.ir
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. ijnc.ir The process involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on binding energy. For analogs of N-Nitroso-N-phenylglycine, docking studies can identify potential protein targets and elucidate the key intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that stabilize the ligand-receptor complex. mdpi.com The binding affinity and mode of interaction are critical determinants of the compound's biological activity.
| Simulation Parameter | Description | Relevance to N-Nitroso-N-phenylglycine Analogs |
| Force Field | A set of empirical energy functions used to calculate the potential energy of a system of atoms. | Determines the accuracy of the interactions between the analog and the receptor atoms (e.g., CHARMM, AMBER). ijnc.ir |
| Binding Energy | The measure of the affinity between the ligand and the receptor. | Predicts the strength of interaction between the analog and its potential biological target. |
| Root-Mean-Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed molecules. | Assesses the stability of the analog within the binding site over the course of the simulation. mdpi.com |
| Interaction Analysis | Identification of specific atomic interactions (e.g., hydrogen bonds). | Reveals which parts of the analog's structure are critical for receptor binding. |
Density Functional Theory (DFT) and Quantum Mechanical Calculations
Density Functional Theory (DFT) and other quantum mechanical (QM) methods are computational techniques used to investigate the electronic structure and properties of molecules from first principles. researchgate.netsemanticscholar.org These methods are crucial for understanding the intrinsic chemical reactivity and stability of N-Nitroso-N-phenylglycine and its analogs. Unlike molecular mechanics methods that rely on empirical force fields, QM calculations solve the Schrödinger equation (or its approximations) to provide a detailed description of electron distribution.
DFT calculations can be used to determine a wide range of molecular properties for N-Nitroso-N-phenylglycine analogs, including optimized molecular geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.net The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. Furthermore, DFT can be used to calculate molecular electrostatic potential (MEP) maps, which visualize the charge distribution on the molecule's surface and predict sites susceptible to electrophilic or nucleophilic attack. researchgate.net
Quantum mechanical calculations have been instrumental in developing models to predict the carcinogenic potency of N-nitroso compounds. researchgate.netresearchgate.net These models often link key electronic structure parameters and reactivity indices, derived from DFT calculations, to the mutagenic and carcinogenic potential of these compounds. researchgate.net By applying these QM-based approaches to N-Nitroso-N-phenylglycine analogs, it is possible to estimate their potential hazard without resorting to animal testing. researchgate.net
| Computed Property | Description | Significance for N-Nitroso-N-phenylglycine |
| Optimized Geometry | The lowest energy 3D arrangement of atoms in the molecule. | Provides the most stable conformation for further calculations. |
| HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals. | Indicates the molecule's ability to donate or accept electrons, relating to its reactivity. researchgate.net |
| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the molecule's surface. | Identifies regions prone to chemical reactions and intermolecular interactions. researchgate.net |
| Activation Energy of α-hydroxylation | The energy barrier for the enzymatic reaction believed to initiate carcinogenicity in nitrosamines. | A key descriptor in QM models for predicting carcinogenic potency. researchgate.net |
Predictive Modeling of Reaction Pathways and Stability
Computational models can be developed to predict the likely reaction pathways for the formation of N-nitroso compounds from their precursor amines and nitrosating agents. researchgate.net These models can explore the reaction mechanisms, identify key intermediates, and calculate the activation energies for different steps in the pathway. This information is valuable for understanding how N-Nitroso-N-phenylglycine might be formed as an impurity in various chemical processes.
Furthermore, computational approaches, often combining quantum mechanics with machine learning, are being developed to predict the stability of molecules and their reaction pathways. rsc.orgresearchgate.net For N-Nitroso-N-phenylglycine, predictive models can assess its thermal stability, susceptibility to photodecomposition, and metabolic fate. By simulating potential metabolic reactions, such as oxidation or reduction, these models can predict the formation of reactive metabolites that may be responsible for the compound's biological effects. Graph-based network models, for instance, can explore a vast network of possible reactions to identify the most likely transformation pathways based on thermochemical data. researchgate.net
| Modeling Approach | Description | Application to N-Nitroso-N-phenylglycine |
| Reaction Network Modeling | Construction of a graph where nodes are chemical species and edges are reactions. | Predicts potential formation and degradation pathways from precursors. researchgate.net |
| Transition State Theory | Calculation of the rate of a reaction based on the properties of the transition state. | Determines the kinetics of key reaction steps, such as metabolic activation. |
| Machine Learning Models | Algorithms trained on large datasets of known reactions to predict outcomes for new reactions. | Can predict the products of metabolic transformation or degradation. rsc.org |
| Thermodynamic Calculations | Computation of properties like Gibbs free energy of reaction. | Assesses the spontaneity and equilibrium position of formation or degradation reactions. |
Strategies for the Inhibition of N Nitrosation and Degradation of N Nitroso Compounds
Mechanism of Nitrite (B80452) Scavenging by Antioxidants (e.g., Ascorbic Acid, Amino Acids)
Antioxidants are among the most effective inhibitors of N-nitrosation. researchgate.net Their primary mechanism involves competing with the amine for the nitrosating agent, converting it into a less reactive species.
Ascorbic Acid (Vitamin C): Ascorbic acid is a highly potent inhibitor of N-nitrosamine formation. researchgate.net It acts by rapidly reducing nitrosating species. isec.ptnih.gov In aqueous, acidic environments where N-nitrosation is favorable, nitrous acid (HNO₂) is in equilibrium with dinitrogen trioxide (N₂O₃), a powerful nitrosating agent. Ascorbic acid efficiently reduces N₂O₃ and other nitrosating agents to nitric oxide (NO), a far less potent nitrosating species. isec.ptnih.gov This reaction effectively removes the nitrosating agent from the system, thereby preventing the nitrosation of amines like N-phenylglycine. nih.gov The effectiveness of ascorbic acid is well-documented, and it is used as a mitigation strategy in both food processing and pharmaceutical formulations to prevent the formation of N-nitroso compounds. pharmaexcipients.comdsm-firmenich.com
Amino Acids: Various amino acids can also act as nitrite scavengers, inhibiting the formation of N-nitroso compounds. researchgate.netnih.gov The primary amino groups and, in some cases, the side chains of amino acids can react with nitrosating agents. researchgate.netgoogle.com This reaction can lead to deamination, converting the amino acid and the nitrite into nitrogen gas and other non-mutagenic products. nih.gov For instance, amino acids such as glycine (B1666218), lysine, and histidine have been shown to effectively reduce nitrite levels. researchgate.netnih.gov The mechanism involves the formation of diazo intermediates from the reaction between the primary amine of the amino acid and the nitrosating agent. researchgate.net This competitive reaction diverts the nitrosating agent, thus inhibiting the formation of N-nitroso compounds from secondary amines. nih.gov
Impact of pH and Temperature on N-Nitrosation Kinetics
The rate of N-nitrosation is highly sensitive to both pH and temperature. These parameters influence the concentration of the active nitrosating species and the reactivity of the amine.
Impact of pH: The kinetics of N-nitrosation are strongly dependent on pH. The formation of most N-nitroso compounds from secondary amines and nitrite is optimal under acidic conditions, typically in a pH range of 2.5 to 3.5. cabidigitallibrary.org This is because the reaction rate is proportional to the concentration of the unprotonated amine and the square of the nitrite concentration, which favors the formation of the active nitrosating agent, dinitrogen trioxide (N₂O₃), from nitrous acid. cabidigitallibrary.org As the pH decreases, the concentration of nitrous acid increases, leading to a higher concentration of N₂O₃. However, at very low pH values, the secondary amine becomes protonated, rendering it unreactive towards the nitrosating agent, which causes the reaction rate to decrease. acs.org Therefore, for the formation of Glycine, N-nitroso-N-phenyl-, the reaction between N-phenylglycine and a nitrosating agent would be expected to be most rapid under moderately acidic conditions. Conversely, degradation of some N-nitroso compounds can also be pH-dependent; for example, N-nitroso-hydrochlorothiazide degrades rapidly at pH values between 6 and 8 but is significantly more stable at acidic pH levels from 1 to 5. acs.org
Impact of Temperature: Temperature influences the rate of N-nitrosation, with higher temperatures generally increasing the reaction rate. However, the stability of the N-nitroso compound itself can also be affected by temperature. researchgate.net Some N-nitroso compounds are thermally labile and can decompose at elevated temperatures. google.com For example, research on N-nitroso-pendimethalin showed that it begins to thermally decompose at approximately 120°C. google.com This property can be exploited as a mitigation strategy, where heating a mixture can reduce the concentration of the N-nitroso contaminant. google.com The specific kinetics and thermal stability of Glycine, N-nitroso-N-phenyl- would require experimental determination, but it is expected to follow the general principle that nitrosation rates increase with temperature, within a range that does not cause significant degradation of the reactants or products. researchgate.netccsnorway.com
Pharmacological and Environmental Mitigation Approaches
Given the concerns about the potential carcinogenicity of N-nitroso compounds, various strategies have been developed to mitigate their formation and presence in pharmaceuticals and the environment. nih.govdrugdiscoverytrends.com
Pharmacological Mitigation: In the pharmaceutical industry, a primary mitigation strategy is to prevent the formation of N-nitrosamine impurities in drug products. pharmaexcipients.comacs.org This can be achieved by controlling the presence of precursor amines and residual nitrites in raw materials and excipients. ijpsjournal.com A key approach involves the incorporation of nitrite scavengers, such as ascorbic acid or alpha-tocopherol, directly into the drug formulation. pharmaexcipients.comdsm-firmenich.comcontractpharma.com These antioxidants block nitrosation reactions, significantly reducing the levels of N-nitrosamine impurities that may form during manufacturing or storage. dsm-firmenich.comusp.org Regulatory agencies like the FDA have specifically mentioned the use of ascorbic acid and α-tocopherol for this purpose. pharmaexcipients.comcontractpharma.com
Environmental Mitigation: Environmental exposure to N-nitroso compounds can occur through industrial processes, certain consumer products, and contaminated water or air. cabidigitallibrary.orgnih.govdelaware.gov Mitigation strategies focus on reducing the formation and release of these compounds from sources like rubber and tire manufacturing, metalworking fluids, and pesticide production. nih.gov This includes modifying manufacturing processes to avoid conditions that favor nitrosation and using alternative, less reactive amines. nih.gov For the degradation of N-nitroso compounds already present in the environment, such as in wastewater, advanced oxidation processes (AOPs) involving UV light, hydrogen peroxide (H₂O₂), or Fenton reagent have proven effective. pacewater.comnih.gov These methods generate highly reactive hydroxyl radicals that can break down the N-nitroso structure, mineralizing it into less harmful components. pacewater.comnih.gov
Advanced Research Perspectives and Unaddressed Questions Concerning Glycine, N Nitroso N Phenyl
Elucidation of Species-Specific and Organ-Specific Responses to N-Nitroso Amino Acid Derivatives
A significant challenge in the toxicology of N-nitroso compounds is the variability of their effects across different species and organs. The carcinogenic response to these compounds is not uniform, necessitating a deeper understanding of the underlying biological mechanisms.
The carcinogenicity of N-nitroso compounds is known to affect a wide range of organs in laboratory animals, including the liver, respiratory tract, kidney, and upper digestive tract. nih.gov The specific organ targeted often depends on the chemical structure of the particular N-nitroso compound. mdpi.com For instance, N-nitrosodiethylamine has been shown to induce liver tumors in numerous species, while N-nitrosodi-n-butylamine is particularly effective as a urinary-bladder carcinogen. nih.gov This organotropism is largely dictated by the metabolic activation of the nitrosamine (B1359907).
Metabolism of N-nitroso compounds, primarily by cytochrome P450 enzymes, is a prerequisite for their carcinogenic activity. mdpi.comnih.gov These enzymes convert the parent compound into reactive electrophiles that can form DNA adducts, initiating carcinogenesis. mdpi.com Differences in the expression and activity of these enzymes among species and within different organs of the same species can lead to distinct patterns of toxicity and tumor formation.
Marked species differences have been observed in the metabolism of N-nitroso compounds. For example, studies on N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine (HPOP) have shown that hamsters metabolize the compound more efficiently than rats, exhibiting higher rates of specific enzymatic reactions like sulfation and reduction. nih.gov In contrast, rats excrete more of the unchanged compound and its glucuronic acid conjugate. nih.gov Such metabolic disparities highlight the difficulty in directly extrapolating carcinogenicity data from animal models to humans. The clinical signs of N-nitroso compound carcinogenicity can vary significantly depending on the animal species, the dose, and the route of administration. environcj.in
A critical unaddressed question is how these observed species- and organ-specific responses to well-studied nitrosamines translate to N-nitroso amino acid derivatives like Glycine (B1666218), N-nitroso-N-phenyl-. Research is needed to identify the specific metabolic pathways involved in its activation and detoxification in different species and to determine its primary target organs.
Table 1: Examples of Organ-Specific Carcinogenicity of N-Nitroso Compounds in Animal Models This table is interactive. Click on the headers to sort.
| N-Nitroso Compound | Animal Species | Primary Target Organ(s) |
|---|---|---|
| N-Nitrosodimethylamine (NDMA) | Rat | Liver, Kidney nih.gov |
| N-Nitrosodiethylamine (NDEA) | Rat, Mouse, Hamster | Liver, Respiratory Tract, Esophagus nih.gov |
| N-Nitrosodi-n-butylamine | Rat, Mouse, Hamster | Urinary Bladder nih.gov |
Development of Next-Generation Biomonitoring Techniques
Accurate assessment of human exposure to N-nitroso compounds is fundamental for risk assessment and for understanding their role in human cancers. The development of more sensitive and specific biomonitoring techniques is a key research priority.
Current methods often rely on measuring the compounds or their metabolites in biological samples like urine. However, next-generation techniques are focusing on more direct and biologically relevant markers of exposure and effect. One of the most promising approaches is the detection and quantification of DNA adducts. mdpi.com Since the formation of DNA adducts is a critical step in the initiation of cancer by N-nitroso compounds, measuring these adducts in human tissues can provide a more accurate measure of the biologically effective dose. mdpi.commdpi.com
Advances in analytical chemistry are driving the development of highly sensitive methods for detecting these biomarkers. Techniques such as high-performance liquid chromatography (HPLC) coupled with atmospheric-pressure chemical ionization tandem mass spectrometry (APCI-MS/MS) have been developed for the trace determination of N-nitrosamine impurities in various matrices. chromatographyonline.com These methods offer low limits of detection and quantification, making them suitable for measuring the minute levels of exposure typically encountered by the general population. chromatographyonline.com Furthermore, liquid chromatography-mass spectrometry (LC-MS) is now one of the most broadly used techniques for measuring DNA adducts. nih.gov
A significant unaddressed question is the identification of specific and stable DNA adducts derived from Glycine, N-nitroso-N-phenyl- that can serve as reliable biomarkers for human exposure. Future research should focus on developing and validating analytical methods to detect these adducts in accessible biological samples, such as blood or urine, to facilitate large-scale epidemiological studies.
Integration of Omics Technologies in Mechanistic Toxicology Studies
Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, offer a powerful, systems-level approach to understanding the mechanisms of toxicity of N-nitroso compounds. These high-throughput methods can provide a comprehensive view of the molecular changes that occur in cells and tissues upon exposure.
Transcriptomic studies, for example, have been used to analyze gene expression changes in cells exposed to different N-nitroso compounds. Such studies have revealed that nitrosamines can significantly alter pathways related to cell cycle regulation, apoptosis, oxidative stress, and inflammation. oup.com These findings provide insights into the molecular events that may lead to cancer development.
Proteomics and metabolomics can further elucidate the downstream effects of N-nitroso compound exposure by identifying changes in protein expression and metabolite profiles. These technologies can help to pinpoint specific proteins and metabolic pathways that are disrupted, offering a more complete picture of the toxicological mechanism. The bioactivation of N-nitroso compounds is known to be mediated by the mixed-function oxidase system, and studies have shown that exposure to these compounds can alter the activity of key enzymes within this system, such as cytochrome P-450 and aryl hydrocarbon hydroxylase. nih.gov
The primary unaddressed question in this area is the application of these integrated omics approaches to specifically study Glycine, N-nitroso-N-phenyl-. A multi-omics investigation would be invaluable for identifying its unique molecular signature of toxicity, uncovering novel biomarkers of exposure and effect, and elucidating the specific pathways it perturbs.
Table 2: Applications of Omics Technologies in N-Nitroso Compound Research This table is interactive. Click on the headers to sort.
| Omics Technology | Application | Potential Insights for Glycine, N-nitroso-N-phenyl- |
|---|---|---|
| Transcriptomics | Analysis of gene expression changes following exposure. | Identification of key genes and pathways (e.g., cell cycle, DNA repair) altered by the compound. |
| Proteomics | Study of protein expression and post-translational modifications. | Revealing protein-level changes and disrupted cellular processes. |
| Metabolomics | Profiling of small-molecule metabolites. | Understanding metabolic reprogramming and identifying biomarkers of exposure or effect. |
| Adductomics | Global analysis of DNA and protein adducts. | Characterizing the full spectrum of macromolecular damage caused by the compound. |
Refined Risk Assessment Methodologies for N-Nitroso Amino Acid Derivatives
The potential carcinogenicity of N-nitroso compounds necessitates robust risk assessment methodologies to establish safe levels of exposure. syngeneintl.com However, significant uncertainties exist in current risk assessment practices, particularly for novel or less-studied compounds like Glycine, N-nitroso-N-phenyl-. unito.it
One major challenge is the limited availability of carcinogenicity data for many N-nitroso compounds. unito.it To address this, regulatory bodies and researchers are developing new approach methodologies. The Carcinogenic Potency Categorization Approach (CPCA) is one such framework that uses structural features to predict the carcinogenic potency of nitrosamines that lack substance-specific data. acs.org
Computational toxicology is also playing an increasingly important role. Quantum mechanical (QM) modeling, for instance, can be used to analyze how a compound's structure influences its reactivity and potential carcinogenicity by calculating activation energies for key metabolic steps like α-hydroxylation. acs.org These in-silico tools, including (Q)SAR models, can help in the early detection of mutagenicity and enhance the accuracy of risk assessments while reducing reliance on animal testing. researchgate.net
A key unaddressed question is the development and validation of a specific risk assessment framework for N-nitroso amino acid derivatives. This would involve refining computational models to better predict their potency based on the unique structural features of this subclass. Furthermore, there is a need to reduce the major uncertainties in risk assessment, such as the lack of comprehensive data on absorption, distribution, metabolism, and excretion (ADME) for many N-nitroso compounds. unito.it
Q & A
Basic Research Questions
Q. What are the primary analytical challenges in detecting and quantifying Glycine, N-nitroso-N-phenyl- in complex matrices?
- Methodological Approach : Use gas chromatography-thermal energy analysis (GC-TEA) for volatile compounds and liquid chromatography-mass spectrometry (LC-MS) for non-volatile forms. Validation should include spike-recovery experiments and matrix-matched calibration to address interference issues .
- Key Considerations : Non-volatile N-nitroso compounds require derivatization for GC compatibility. LC-MS/MS (e.g., UPLC-MS/MS) offers higher sensitivity for polar derivatives, as demonstrated in glycine metabolite studies .
Q. How is Glycine, N-nitroso-N-phenyl- synthesized, and what are critical reaction conditions?
- Synthesis Protocol : Nitrosation of N-phenyl glycine using nitrous acid (HNO₂) under acidic conditions (e.g., HCl). Cyclization of the intermediate forms sydnones, as seen in mesoionic compound synthesis .
- Optimization : Control pH (<3) and temperature (0–5°C) to minimize side reactions. Catalysts like Brønsted acids may enhance selectivity .
Q. What safety precautions are essential when handling Glycine, N-nitroso-N-phenyl-?
- Safety Measures : Classify as Category 2 carcinogen (H351) and acute toxicity (H301). Use cold storage (0–6°C) to stabilize the compound and prevent degradation. Personal protective equipment (PPE) and fume hoods are mandatory during synthesis .
Advanced Research Questions
Q. How do catalytic systems influence the nitrosation kinetics of N-phenyl glycine derivatives?
- Mechanistic Insight : Brønsted or Lewis acids (e.g., trifluoroacetic acid) accelerate nitrosation by polarizing the amine group. Inhibition studies using ascorbic acid or α-tocopherol can elucidate competitive pathways .
- Data Analysis : Monitor reaction progress via <sup>15</sup>N NMR to track isotopic shifts in nitroso intermediates .
Q. What methodologies resolve contradictions in reported environmental levels of Glycine, N-nitroso-N-phenyl-?
- Conflict Resolution : Cross-validate results using multiple techniques (GC-TEA, LC-MS). For example, UK food studies found µg/kg-level discrepancies due to matrix effects; employ standard addition methods to improve accuracy .
- Statistical Tools : Apply multivariate analysis to differentiate artifact formation during extraction vs. true environmental presence .
Q. Can Glycine, N-nitroso-N-phenyl- form endogenously, and what are its metabolic precursors?
- In Vivo Pathways : Identify precursors like phenyl glycine reacting with endogenous aldehydes (e.g., formaldehyde). Urinary N-nitroso-thioproline studies suggest analogous mechanisms involving cysteine and aldehydes .
- Experimental Design : Use stable isotope-labeled glycine derivatives in animal models, followed by LC-HRMS to trace nitroso metabolites .
Q. How does Glycine, N-nitroso-N-phenyl- interact with biological thiols, and what are the implications for stability?
- Reactivity Profile : Reacts with glutathione or cysteine to form S-methyl or S-ethoxycarbonyl adducts. Monitor pH-dependent isomerization (S→N migration) using Raman spectroscopy and DFT calculations .
- Stability Assessment : Conduct accelerated degradation studies under varying pH and redox conditions .
Key Recommendations for Future Research
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
